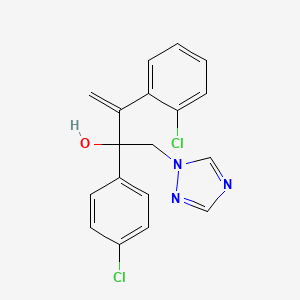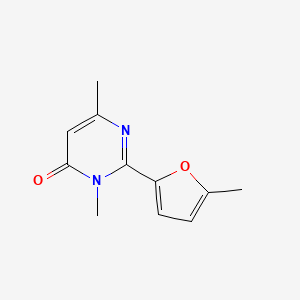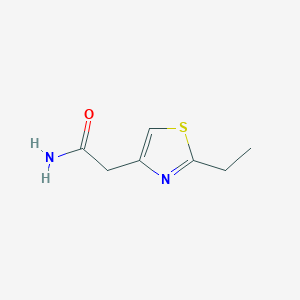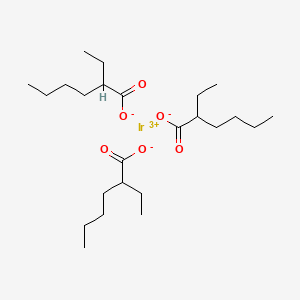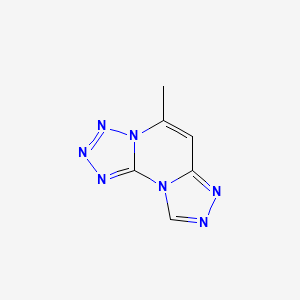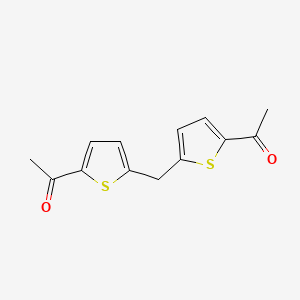
1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone is an organic compound that belongs to the class of thienyl ketones. This compound is characterized by the presence of two thienyl rings, each substituted with an acetyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone typically involves the reaction of 2-thiophenemethanol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted with another equivalent of acetyl chloride to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The thienyl rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thienyl ketones.
Aplicaciones Científicas De Investigación
1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)propanone
- 1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)butanone
Uniqueness
1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone is unique due to its specific substitution pattern and the presence of two acetyl groups. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
34768-06-4 |
|---|---|
Fórmula molecular |
C13H12O2S2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
1-[5-[(5-acetylthiophen-2-yl)methyl]thiophen-2-yl]ethanone |
InChI |
InChI=1S/C13H12O2S2/c1-8(14)12-5-3-10(16-12)7-11-4-6-13(17-11)9(2)15/h3-6H,7H2,1-2H3 |
Clave InChI |
DFILLCMQRDMPAT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(S1)CC2=CC=C(S2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


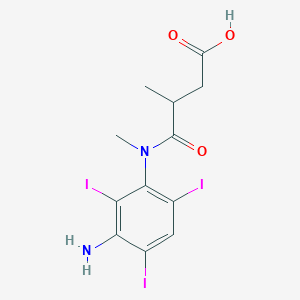
![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)

![8a-Benzyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12804586.png)
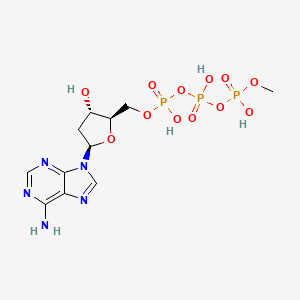
![5-ethyl-6-methyl-3-[(4-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one](/img/structure/B12804599.png)
